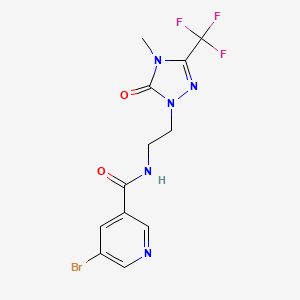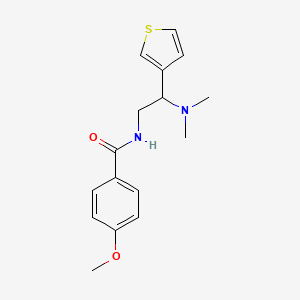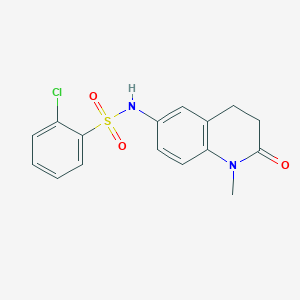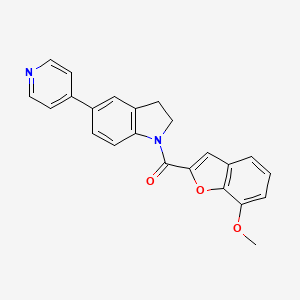
5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide is an intricate organic compound known for its multifaceted applications. Combining elements from the halogen and triazole families, this compound leverages the unique properties of its functional groups to serve various scientific and industrial purposes.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide has several applications:
Chemistry: : Utilized in the synthesis of complex organic molecules, serving as a precursor or intermediate.
Biology: : Employed in studies involving enzyme inhibition, given its structural similarity to natural biomolecules.
Medicine: : Investigated for its potential therapeutic properties, particularly in targeting specific biological pathways.
Industry: : Used in material sciences for developing novel polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide typically involves multiple steps. Here’s a generalized route:
Formation of the Triazole Ring: : This begins with the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the core triazole structure.
Introduction of the Bromine Atom: : Bromination can be achieved using a brominating agent such as N-bromosuccinimide in a solvent like chloroform.
Alkylation: : The ethyl linkage is established via alkylation reactions, often using an alkyl halide under basic conditions.
Amidation: : Final coupling with nicotinic acid or its derivatives results in the formation of the desired nicotinamide compound.
Industrial Production Methods
Industrial methods follow similar pathways but are optimized for scale. Use of continuous flow reactors, advanced purification techniques like chromatography, and automation of the reaction conditions ensure higher yields and purity on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically affecting the triazole and methyl groups.
Reduction: : Reduction processes could potentially target the bromine or amide functionalities.
Substitution: : Nucleophilic substitution reactions can modify the bromine atom or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: : Use of agents like potassium permanganate or hydrogen peroxide in an appropriate solvent.
Reduction: : Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Strong nucleophiles like thiols or amines under mild to moderate conditions.
Major Products Formed
Wirkmechanismus
The compound’s biological activity is primarily due to its interaction with molecular targets such as enzymes or receptors:
Enzyme Inhibition: : The triazole and nicotinamide groups mimic natural substrates, allowing the compound to bind to active sites and inhibit enzyme function.
Pathways: : It can disrupt pathways by altering the normal biochemical processes, leading to therapeutic effects or biochemical insights.
Vergleich Mit ähnlichen Verbindungen
Unique Aspects
What sets 5-bromo-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide apart is its trifluoromethyl group, which enhances its metabolic stability and bioavailability compared to similar compounds.
List of Similar Compounds
5-bromo-N-ethyl-nicotinamide
N-(2-(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)nicotinamide
5-bromo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazole
Eigenschaften
IUPAC Name |
5-bromo-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3N5O2/c1-20-10(12(14,15)16)19-21(11(20)23)3-2-18-9(22)7-4-8(13)6-17-5-7/h4-6H,2-3H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCTVXWSDFCVVSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC(=CN=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(2H-1,3-benzodioxol-5-yl)-1-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}urea](/img/structure/B2698030.png)

![(E)-N-[(2,6-Dimethoxyphenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2698032.png)

![2-(4-chlorophenoxy)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2698036.png)

![(E)-4-(tert-butyl)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2698039.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2698041.png)


![4-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2698048.png)
![Methyl 4-{[3-cyano-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-3-oxobutanoate](/img/structure/B2698049.png)
![N-{[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2698050.png)
![2-[4-[[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2698051.png)
